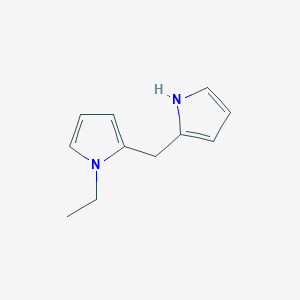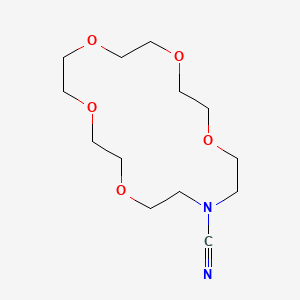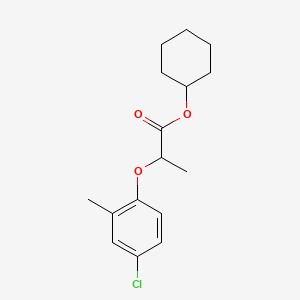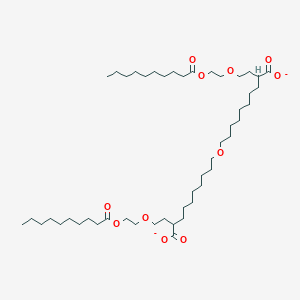
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from decanoic acid and is characterized by the presence of multiple ethylene glycol units. This compound is used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate typically involves the esterification of decanoic acid with ethylene glycol derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under mild conditions.
Major Products Formed
Oxidation: Decanoic acid and ethylene glycol derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanoic acid and ethylene glycol derivatives, which can then participate in further biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didodecanoate
- Polyethylene glycol distearate
Uniqueness
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) didecanoate is unique due to its specific chain length and the presence of multiple ethylene glycol units. This structure imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it suitable for specialized applications in various industries.
Eigenschaften
CAS-Nummer |
97171-77-2 |
|---|---|
Molekularformel |
C48H88O11-2 |
Molekulargewicht |
841.2 g/mol |
IUPAC-Name |
10-[9-carboxylato-11-(2-decanoyloxyethoxy)undecoxy]-2-[2-(2-decanoyloxyethoxy)ethyl]decanoate |
InChI |
InChI=1S/C48H90O11/c1-3-5-7-9-11-19-25-31-45(49)58-41-39-56-37-33-43(47(51)52)29-23-17-13-15-21-27-35-55-36-28-22-16-14-18-24-30-44(48(53)54)34-38-57-40-42-59-46(50)32-26-20-12-10-8-6-4-2/h43-44H,3-42H2,1-2H3,(H,51,52)(H,53,54)/p-2 |
InChI-Schlüssel |
YOGZEIGYLYCEBF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCOCCC(CCCCCCCCOCCCCCCCCC(CCOCCOC(=O)CCCCCCCCC)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)


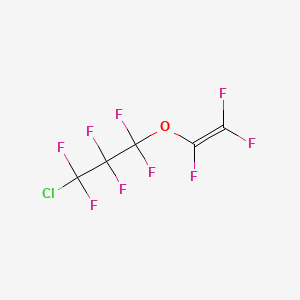
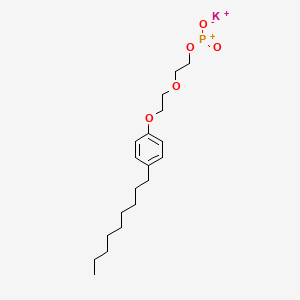


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
